molecular formula C73H131N3O31 B3027307 Sialyl Neolactotetraosylceramide (=Sialyl nLc4Cer) CAS No. 128529-29-3

Sialyl Neolactotetraosylceramide (=Sialyl nLc4Cer)

Cat. No. B3027307
CAS RN: 128529-29-3
M. Wt: 1546.8 g/mol
InChI Key: PTUOAHGTUSOVTL-BWQNYCQGSA-N
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Description

Sialyl Neolactotetraosylceramide (Sialyl nLc4Cer) is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a sialic acid-containing carbohydrate, or sialoside, which plays critical roles in many biological events and diseases, including viral and bacterial infections, the immune response, and the progression of tumor cell metastasis .


Synthesis Analysis

The synthesis of Sialyl nLc4Cer involves sialyltransferases, which are enzymes that catalyze the addition of sialic acid to the terminal end of glycoproteins . Sialidases, or neuraminidases, belong to a class of glycosyl hydrolases that release terminal N-acylneuraminate residues from the glycans of glycoproteins, glycolipids, and polysaccharides .


Molecular Structure Analysis

Sialic acids are a family of α-keto acids with a nine-carbon backbone. They are typically found attached to the distal ends of glycans, which make them the “bridging” molecules between cells, as well as between cells and the extracellular matrix . The type of sialyl linkage between the sialic acid and its adjacent carbohydrate moiety can decisively influence the function of sialosides .


Chemical Reactions Analysis

Sialylation, or the covalent addition of sialic acid to the terminal end of glycoproteins, is a biologically important modification . This process involves the transfer of sialic acid from CMP-sialic acid to the terminal galactose residue of nLcOse4Cer to form NeuAc(a2-3)-nLcOse4Cer .


Physical And Chemical Properties Analysis

Sialyl nLc4Cer is a solid substance at 20 degrees Celsius . It is heat sensitive and has a molecular weight of 1546.82 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Sialyl nLc4Cer analogs have been synthesized for studies, as seen in the work of Terada et al. (1995), who replaced N-acetylneuraminic acid with a KDN unit in sialyl-α(2→6)-lactotetraosylceramide and sialyl-α(2→6)-neolactotetraosylceramide.
  • In the study by Kameyama et al. (1989), the total synthesis of Sialyl Neolactotetraosyl Ceramide was achieved, providing insight into its molecular structure and potential biological functions.

Biochemical Functions and Pathways

  • Sialyl nLc4Cer is involved in the biosynthesis of complex glycolipids. For instance, Tsuchida et al. (2003) demonstrated its role in the synthesis of disialyl Lewis a structures in colon cancer cells, highlighting its significance in pathological processes.
  • The enzyme pathways involving Sialyl nLc4Cer were explored by Ogiso et al. (1998) and Ogiso et al. (1996), who studied the expression of sialylated Lewisx gangliosides in lens epithelial cells and the enzymatic synthesis of sialyl-Lewis(x) gangliosides in lens tissues.

Role in Disease and Therapeutics

  • The research by Magnani (2004) highlighted the role of sialylated, fucosylated lacto- and neolacto-type carbohydrate structures like Sialyl nLc4Cer in cancer. This study emphasized their potential as biomarkers and therapeutic targets in cancer treatment.
  • In a study by Sohn et al. (2013), Sialyl nLc4Cer’s derivatives showed promise in enhancing the efficacy of enzyme therapies for diseases like Fabry disease.

Glycolipid Analysis and Characterization

  • The characterization of glycosphingolipids containing Sialyl nLc4Cer in various tissues, as conducted by Higashi & Basu (1982), provided crucial insights into its distribution and potential functions in different biological systems.

Future Directions

Sialylation is involved in crucial cell fate decisions during development, reprogramming, and cancer progression . The potential of sialylated molecules as cancer biomarkers is being explored, indicating the potential for future research in this area . The trend of using nanotechnology in sialoside arrays is also being forecasted .

properties

IUPAC Name

5-acetamido-2-[2-[5-acetamido-6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-60(93)59(92)64(51(40-81)102-69)104-70-61(94)66(56(89)48(37-78)99-70)105-68-54(75-43(4)83)58(91)63(50(39-80)101-68)103-71-62(95)67(57(90)49(38-79)100-71)107-73(72(96)97)35-46(85)53(74-42(3)82)65(106-73)55(88)47(86)36-77/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46?,47+,48?,49?,50?,51?,53?,54?,55+,56?,57?,58?,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71?,73?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUOAHGTUSOVTL-BWQNYCQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H131N3O31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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